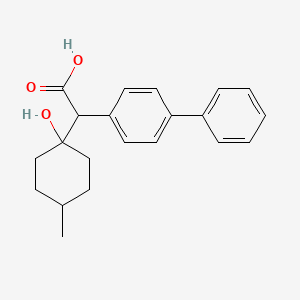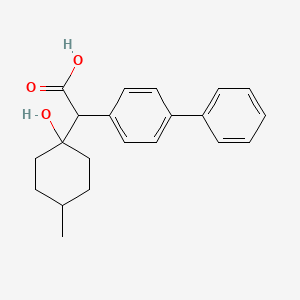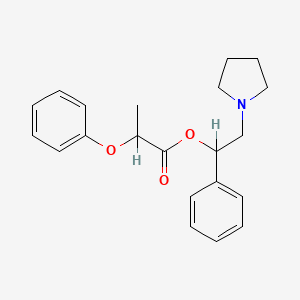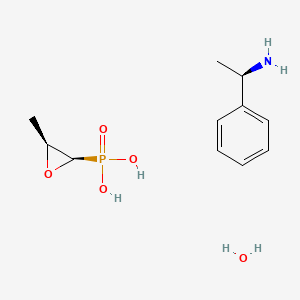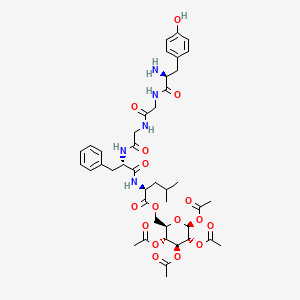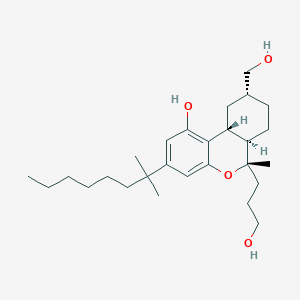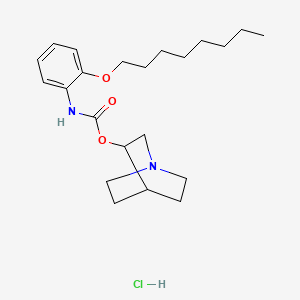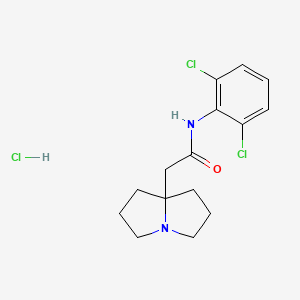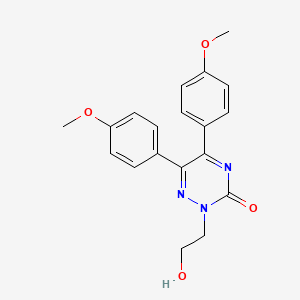
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- is a complex organic compound with the molecular formula C19H34O4 and a molecular weight of 326.477 g/mol . This compound is a derivative of linoleic acid and is characterized by the presence of a hydroperoxy group at the 9th position and a methyl ester group. It is also known by several synonyms, including methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- typically involves the oxidation of linoleic acid methyl ester. One common method is the enzymatic oxidation using lipoxygenase enzymes, which specifically convert linoleic acid methyl ester to the hydroperoxy derivative . The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes or chemical oxidation methods. The enzymatic method is preferred due to its specificity and efficiency. The process involves the use of immobilized lipoxygenase enzymes in bioreactors, allowing for continuous production .
Analyse Chemischer Reaktionen
Types of Reactions
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form various oxidation products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Products include dihydroperoxides and epoxides.
Reduction: The major product is the corresponding hydroxyl derivative.
Substitution: Products depend on the nucleophile used, such as alkoxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and peroxidation mechanisms.
Biology: Investigated for its role in cellular signaling and oxidative stress responses.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- involves its interaction with cellular membranes and enzymes. The hydroperoxy group can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound can also interact with specific enzymes, such as lipoxygenases, influencing their activity and leading to the formation of bioactive lipid mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:
9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid: Similar structure but without the methyl ester group.
Methyl 10(E),12(Z)-Octadecadienoate: Similar but with different stereochemistry.
Uniqueness
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- is unique due to the presence of both the hydroperoxy and methyl ester groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry (E,Z) also differentiates it from other isomers, influencing its interaction with biological systems .
Eigenschaften
CAS-Nummer |
60900-57-4 |
|---|---|
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |
InChI-Schlüssel |
NAIVAZYIMZYEHW-BSZOFBHHSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)OO |
Kanonische SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


